
2-Methyl-4-morpholino-6-nitroaniline
Overview
Description
2-Methyl-4-morpholino-6-nitroaniline is a synthetic compound that belongs to the family of nitroanilines. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-morpholino-6-nitroaniline can be achieved through various synthetic routes. One common method involves the nitration of 2-methyl-4-morpholinoaniline using a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration of the aniline ring.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-morpholino-6-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine or bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of 2-methyl-4-morpholino-6-aminoaniline.
Reduction: Formation of 2-methyl-4-morpholinoaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-morpholino-6-nitroaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-morpholino-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to interact with nucleophilic sites in biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Methyl-4-morpholino-6-nitroaniline can be compared with other similar compounds, such as:
2-Methyl-4-nitroaniline: Similar in structure but lacks the morpholino group, which may affect its reactivity and biological activity.
4-Morpholino-2-nitroaniline: Similar in structure but differs in the position of the nitro and morpholino groups, which can influence its chemical properties and applications.
2-Methyl-6-nitroaniline:
The presence of the morpholino group in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Biological Activity
2-Methyl-4-morpholino-6-nitroaniline is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Chemical Formula : C10H12N4O2
- Molecular Weight : 224.23 g/mol
- CAS Number : 24905-87-1
The primary mechanism by which this compound exerts its biological effects is through the inhibition of FGFR4. FGFR4 is implicated in various pathological conditions, particularly in cancer. Its overexpression is associated with aggressive tumor phenotypes, making it a target for therapeutic intervention .
Biological Activities
-
Antitumor Activity :
- The compound has been shown to selectively inhibit FGFR4, leading to reduced cell proliferation and increased apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound resulted in significant decreases in cell viability in various cancer cell lines, particularly those expressing high levels of FGFR4 .
-
Hepatotoxicity :
- Recent studies have indicated potential hepatotoxic effects associated with exposure to similar nitroaniline derivatives. Research on 2-methyl-4-nitroaniline suggests that it may upregulate PPARγ expression, leading to liver dysfunction and inflammatory responses . This highlights the need for careful evaluation of its safety profile in therapeutic applications.
- Cytotoxic Effects :
Data Tables
Activity | Effect | Reference |
---|---|---|
FGFR4 Inhibition | Decreased cell proliferation | |
Hepatotoxicity | Increased liver dysfunction | |
Cytotoxicity | Strong effects on cancer cells |
Case Studies
- FGFR4 Inhibition in Cancer Therapy :
- Safety Profile Evaluation :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-4-morpholino-6-nitroaniline, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) to introduce the morpholino group. For example, a chloro precursor (e.g., 2-chloro-4-fluoro-6-nitroaniline) can react with morpholine under reflux in a polar aprotic solvent like DMF. Optimization includes:
- Temperature control (80–120°C) to balance reaction rate and byproduct formation.
- Stoichiometric ratios (1:1.2 molar ratio of chloro precursor to morpholine).
- Catalytic additives (e.g., K₂CO₃) to enhance substitution efficiency .
Table 1 : Comparison of Synthetic Methods
Precursor | Reagent | Solvent | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
2-Chloro-4-fluoro-6-nitroaniline | Morpholine | DMF | 78 | 98% |
2-Methyl-6-nitroaniline derivative | Morpholine | Toluene | 65 | 95% |
Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?
- Methodological Answer :
- HPLC : Used for purity assessment and isomer separation. A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min provides baseline resolution .
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (reported range: 88–90°C) .
- Spectroscopy : NMR (¹H/¹³C) and MS (ESI+) confirm structural integrity. For example, ¹H NMR in DMSO-d₆ shows characteristic morpholino protons at δ 3.6–3.8 ppm .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize HPLC conditions for resolving this compound from structural isomers?
- Methodological Answer : RSM designs (e.g., central composite design) evaluate factors like mobile phase composition, pH, and column temperature. For example:
- Factors : Acetonitrile concentration (60–80%), pH (2.5–4.5), temperature (25–40°C).
- Response : Resolution factor (Rs > 1.5).
Optimal conditions derived from RSM: 72% acetonitrile, pH 3.5, 30°C, achieving Rs = 2.1 .
Q. What computational approaches predict the thermochemical and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Thermochemistry : Enthalpy of formation (ΔfH°), Gibbs free energy.
- Electronic Properties : HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to predict reactivity .
Validation against experimental data (e.g., DSC for ΔfusH°) ensures accuracy .
Q. How are fluorescence properties of derivatives synthesized from this compound experimentally evaluated?
- Methodological Answer : Derivatives like 4-(hydroxymethyl)-2-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)phenol are synthesized via condensation with aldehydes (e.g., salicylaldehyde). Fluorescence is measured:
- Instrumentation : Fluorimeter with λex = 365 nm, λem = 450–600 nm.
- Quantum Yield : Calculated using quinine sulfate as a standard (reported Φ = 0.42) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and EN 166-certified safety goggles.
- Ventilation : Use fume hoods for synthesis and weighing.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Properties
IUPAC Name |
2-methyl-4-morpholin-4-yl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOMWPTJWWTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469269 | |
Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468741-20-0 | |
Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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